molecular formula C18H18Cl2N2O3S B3480383 N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

Cat. No. B3480383
M. Wt: 413.3 g/mol
InChI Key: MQBYIKWJGQCHQR-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopropyl group (a three-membered carbon ring), a dichlorophenyl group (a benzene ring with two chlorine atoms attached), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a glycinamide group (an amide derivative of the amino acid glycine) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding a different functional group to the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group, for example, is known to be highly strained due to its small bond angles .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzyl and dichlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups like the sulfonyl and glycinamide could potentially make the compound soluble in polar solvents .

properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-6-9-16(20)17(10-14)26(24,25)22(11-13-4-2-1-3-5-13)12-18(23)21-15-7-8-15/h1-6,9-10,15H,7-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYIKWJGQCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
Reactant of Route 6
N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

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